![molecular formula C6H4Cl3N3O B174393 4-Amino-3,5,6-trichloropicolinamide CAS No. 14143-46-5](/img/structure/B174393.png)
4-Amino-3,5,6-trichloropicolinamide
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Overview
Description
4-Amino-3,5,6-trichloropicolinamide is a chemical compound with the molecular formula C6H4Cl3N3O . It is used in the field of chemistry as a heterocyclic building block .
Molecular Structure Analysis
The molecular structure of 4-Amino-3,5,6-trichloropicolinamide consists of a pyridine ring with three chlorine atoms, an amide group, and an amino group . The molecular weight of the compound is 240.47 g/mol .Scientific Research Applications
Herbicide Concentration Determination
4-Amino-3,5,6-trichloropicolinamide is used in bioassay methods for determining the concentration of the herbicide in solutions and in soil . These methods are suitable for determining the concentration of the herbicide in the presence of other herbicides . These test methods can detect considerably less than one microgram of herbicide .
Herbicidal Activity
The compound has been studied for its herbicidal activity. Research has been conducted on the herbicidal activity of vapors of 4-Amino-3,5,6-trichloropicolinic Acid .
Effects on Seedling and Established Native Grasses
Research has been conducted on the effects of 4-Amino-3,5,6-trichloropicolinic Acid on seedling and established native grasses and perennial forbs .
Mechanism of Action
Target of Action
The primary target of 4-Amino-3,5,6-trichloropicolinamide is the protein synthesis machinery in cells . Specifically, it interacts with the ribosomes, which are the sites of protein synthesis .
Mode of Action
4-Amino-3,5,6-trichloropicolinamide has a stimulatory effect on protein synthesis . It enhances the uptake of leucine, an essential amino acid, into the ribosomes . This increased uptake of leucine leads to an increase in protein synthesis .
Biochemical Pathways
The compound affects the protein synthesis pathway. By stimulating the uptake of leucine, it promotes the incorporation of this amino acid into newly synthesized proteins
Result of Action
The primary result of the action of 4-Amino-3,5,6-trichloropicolinamide is an increase in protein synthesis . This can lead to changes in the cellular functions depending on the specific proteins that are synthesized. For example, if the proteins are involved in cell growth and division, this could lead to increased cell growth.
properties
IUPAC Name |
4-amino-3,5,6-trichloropyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N3O/c7-1-3(10)2(8)5(9)12-4(1)6(11)13/h(H2,10,12)(H2,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDXINQVIRUDHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)Cl)C(=O)N)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362569 |
Source
|
Record name | 4-amino-3,5,6-trichloropyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3,5,6-trichloropicolinamide | |
CAS RN |
14143-46-5 |
Source
|
Record name | 4-amino-3,5,6-trichloropyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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